molecular formula C24H26O4 B1671319 Estrofurate CAS No. 10322-73-3

Estrofurate

Cat. No.: B1671319
CAS No.: 10322-73-3
M. Wt: 378.5 g/mol
InChI Key: AEVUURWLDCELOV-AYVPJYCDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estrofurate involves the acetylation of 17α-(3-furyl)-estra-1,3,5(10),7-tetraene-3,17-diol. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction conditions include maintaining the reaction mixture at a controlled temperature to ensure the selective acetylation of the hydroxyl group at the 3-position.

Industrial Production Methods

While this compound was never marketed, its industrial production would likely involve large-scale acetylation reactions using similar reagents and conditions as described above. The process would include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Estrofurate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as a model compound to study the reactivity of steroidal estrogens.

    Biology: Investigated for its effects on estrogen receptors and related biological pathways.

    Medicine: Explored for its potential use in hormone replacement therapy and contraceptive formulations.

    Industry: Potential applications in the synthesis of other steroidal compounds and pharmaceuticals.

Mechanism of Action

Estrofurate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes . The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with higher potency compared to estrofurate.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

    Mestranol: Another synthetic estrogen used in contraceptive formulations.

Uniqueness of this compound

This compound is unique due to its relatively weak estrogenic activity and the presence of a furan ring, which distinguishes it from other estrogens

Properties

10322-73-3

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

[(9S,13S,14S,17S)-17-(furan-3-yl)-17-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H26O4/c1-15(25)28-18-4-6-19-16(13-18)3-5-21-20(19)7-10-23(2)22(21)8-11-24(23,26)17-9-12-27-14-17/h4-6,9,12-14,20,22,26H,3,7-8,10-11H2,1-2H3/t20-,22+,23+,24-/m1/s1

InChI Key

AEVUURWLDCELOV-AYVPJYCDSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CC[C@]4(C5=COC=C5)O)C

SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4(C5=COC=C5)O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4(C5=COC=C5)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Estrofurate;  AY 11483-16;  AY-11,483;  AY-11483

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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